molecular formula C20H20N4O5S B2401956 methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate CAS No. 1324012-19-2

methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate

Cat. No.: B2401956
CAS No.: 1324012-19-2
M. Wt: 428.46
InChI Key: UHSWDTLFNAJDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is involved in cell proliferation and differentiation, and its dysregulation is often associated with cancer .

Mode of Action

The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin disrupts the Wnt signaling pathway . Under normal conditions, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of Wnt target genes. The degradation of β-catenin prevents this, leading to the downregulation of wnt/β-catenin target genes .

Result of Action

The result of the compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C

Properties

CAS No.

1324012-19-2

Molecular Formula

C20H20N4O5S

Molecular Weight

428.46

IUPAC Name

methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23)

InChI Key

UHSWDTLFNAJDMP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.